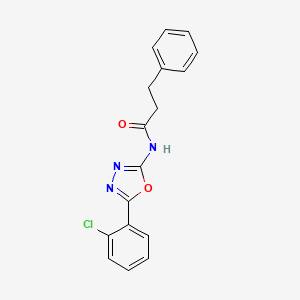

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide

Description

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide is a chemical compound that belongs to the class of oxadiazole derivatives Oxadiazoles are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms

Properties

IUPAC Name |

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O2/c18-14-9-5-4-8-13(14)16-20-21-17(23-16)19-15(22)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZZVTPIZOMFMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 2-chlorobenzohydrazide with phenylpropiolic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl moiety, using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its antimicrobial, antifungal, and antiviral properties. It has shown potential as an inhibitor of certain enzymes and receptors.

Medicine: Explored for its anticancer, anti-inflammatory, and analgesic activities. It has been evaluated in preclinical studies for its potential therapeutic effects.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells . Additionally, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes and the reduction of pro-inflammatory cytokines.

Comparison with Similar Compounds

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide can be compared with other oxadiazole derivatives, such as:

N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide: Similar structure but with a different position of the chlorine atom, which may affect its biological activity and chemical reactivity.

N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide: Contains a sulfur atom instead of an oxygen atom in the heterocyclic ring, which can influence its pharmacological properties.

N-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)-3-phenylpropanamide: Different arrangement of nitrogen and oxygen atoms in the ring, leading to variations in its chemical behavior and biological effects.

The uniqueness of this compound lies in its specific substitution pattern and the resulting combination of properties, making it a valuable compound for various research and industrial applications.

Biological Activity

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- IUPAC Name: this compound

- Molecular Formula: C16H15ClN4O

- Molecular Weight: 314.77 g/mol

The presence of the oxadiazole moiety is significant, as it is often associated with various pharmacological activities such as antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps may include the formation of the oxadiazole ring through the condensation of appropriate hydrazones and carboxylic acids under acidic conditions. Subsequent steps involve amide bond formation with 3-phenylpropanoyl chloride or similar derivatives.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance, a related compound demonstrated significant inhibitory effects on human non-small cell lung cancer A549 cells with an IC50 value of 0.46 µM, which was notably more potent than the standard drug 5-fluorouracil (IC50 = 4.98 µM) . Such findings suggest that this compound may exhibit similar mechanisms of action.

Table 1: Comparison of Anticancer Activity

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | TBD |

| Compound 6l | 0.46 | Induces apoptosis (caspase-dependent) |

| 5-Fluorouracil | 4.98 | Antimetabolite |

The proposed mechanism of action for compounds like this compound includes:

- Induction of Apoptosis: Similar compounds have been shown to induce apoptosis through mitochondrial pathways and activation of caspase cascades .

- Inhibition of Cell Proliferation: The oxadiazole ring may interfere with DNA synthesis or repair mechanisms in cancer cells.

Case Studies

A notable study investigated a series of oxadiazole derivatives for their biological activity against various cancer cell lines. Among these derivatives, those substituted with halogens exhibited enhanced potency due to increased lipophilicity and improved interaction with cellular targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.